From (R)-Epichlorohydrin: A common method involves the reaction of (R)-epichlorohydrin with 4-fluorophenol in the presence of a base. This reaction proceeds via a ring-opening mechanism, with the nucleophilic 4-fluorophenol attacking the less hindered carbon of the epoxide ring in (R)-epichlorohydrin. []
Chiral Resolution: Racemic 1-chloro-3-(4-fluorophenoxy)-2-propanol can be resolved into its enantiomers using enzymatic methods. This approach typically involves lipase-catalyzed transesterification. The lipase selectively reacts with one enantiomer, forming an ester, while leaving the other enantiomer untouched. []
Molecular Structure Analysis
The primary reaction involving (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol in the provided context is its alkylation reaction with N-methyl-N-piperidin-4-yl-1,3-benzothiazol-2-amine. [] This reaction forms the basis for the synthesis of Lubeluzole. The chlorine atom in (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol acts as a leaving group, and the nitrogen atom in N-methyl-N-piperidin-4-yl-1,3-benzothiazol-2-amine acts as a nucleophile, leading to the formation of Lubeluzole.
Applications
Lubeluzole: This drug, used to treat ischemic stroke, relies on (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol as a crucial starting material for its synthesis. [] The enantioselective synthesis of Lubeluzole ensures that only the desired enantiomer with optimal pharmacological activity is produced.
(RS)-1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol serves as a racemic intermediate in the synthesis of Metoprolol, a selective β1-blocker drug []. This compound shares a similar structure to (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol, with the key difference being the substitution on the phenoxy ring. While (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol possesses a fluorine atom at the para position, this intermediate features a 2-methoxyethyl group at the same position.
1-Chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol serves as a crucial racemic intermediate in the synthesis of the β-blocker (S)-Bisoprolol []. This compound, like (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol, possesses the 1-chloro-3-phenoxypropan-2-ol core structure. The differentiating factor lies in the para substituent on the phenoxy ring, where this compound has a (2-isopropoxyethoxy)methyl group instead of a fluorine atom as seen in (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol.
cis-4-Amino-5-chloro-N-{1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-1-ium-4-yl}-2-methoxybenzamide tartrate, known as Cisapride tartrate, is a gastroprokinetic agent [, ]. While structurally more complex than (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol, both compounds share the critical 4-fluorophenoxypropyl fragment.
(S)-3-(4-chlorophenoxy)propan-1,2-diol and (S)-1-chloro-3-(2,5-dichlorophenoxy)propan-2-ol
(S)-3-(4-chlorophenoxy)propan-1,2-diol and (S)-1-chloro-3-(2,5-dichlorophenoxy)propan-2-ol are highlighted as important pharmaceutical intermediates []. They share a significant structural resemblance to (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol through their common 1-chloro-3-phenoxypropan-2-ol scaffold. The variations arise from the halogen substitutions on the phenoxy ring and, in the case of (S)-3-(4-chlorophenoxy)propan-1,2-diol, an additional hydroxyl group.
(2R)-7-[3-[2-Chloro-4-(4-fluorophenoxy)phenoxy]propoxy]-2-ethyl-3,4-dihydro-2H-benzopyran-2-carboxylic acid, designated as MRL-I, is a PPAR agonist []. Although structurally more elaborate than (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol, both share the distinct 4-fluorophenoxypropyl subunit.
(2R)-7-[3-[2-Chloro-4-(2,2,2,-trifluoroethoxy)phenoxy]propoxy]-3,4-dihydro-2-methyl-2H-benzopyran-2-carboxylic acid, designated as MRL-II, is another PPAR agonist structurally similar to MRL-I []. While MRL-II doesn't directly incorporate the 4-fluorophenoxypropyl group found in (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol, it features a comparable halogenated alkoxypropoxy side chain attached to the phenoxy ring. This structural similarity with MRL-I highlights the significance of this specific side chain modification for PPAR activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Palmitic acid-13C is intended for use as an internal standard for the quantification of palmitic acid by GC- or LC-MS. Palmitic acid is a common 16-carbon saturated fat that represents 10-20% of human dietary fat intake and comprises approximately 25 and 65% of human total plasma lipids and saturated fatty acids, respectively. Acylation of palmitic acid to proteins facilitates anchoring of membrane-bound proteins to the lipid bilayer and trafficking of intracellular proteins, promotes protein-vesicle interactions, and regulates various G protein-coupled receptor functions. Red blood cell palmitic acid levels are increased in patients with metabolic syndrome compared to patients without metabolic syndrome and are also increased in the plasma of patients with type 2 diabetes compared to individuals without diabetes.